molecular formula C10H14N2O2 B15095148 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine

Cat. No.: B15095148
M. Wt: 194.23 g/mol
InChI Key: OEFHGMCGKZAGBL-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzodioxane, a bicyclic structure consisting of a benzene ring fused with a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitroso and nitro compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine is unique due to its dual amine groups, which provide versatility in chemical reactions and potential biological activities. This distinguishes it from other benzodioxane derivatives that may lack these functional groups.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H14N2O2/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8H,3-4,6,11-12H2

InChI Key

OEFHGMCGKZAGBL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CN)N

Origin of Product

United States

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